molecular formula C14H20N2 B7896138 Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine

Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine

Cat. No.: B7896138
M. Wt: 216.32 g/mol
InChI Key: GDSSBYLMVHLVFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, a possible synthetic route could involve the reaction of 1-propyl-1H-indole-5-carbaldehyde with ethylamine under reductive amination conditions .

Industrial Production Methods

Industrial production of indole derivatives generally involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole-5-carboxylic acids, and reduced indole derivatives .

Scientific Research Applications

Biological Activities

Pharmacological Potential:
Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine exhibits various pharmacological properties:

  • Anticancer Activity: Research indicates that indole derivatives can inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth. The compound may modulate pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Properties: Some studies suggest that this compound has potential as an antimicrobial agent, effective against a range of bacterial and viral pathogens.
  • Neurological Applications: The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic effects in conditions such as Parkinson's disease and schizophrenia. Its ability to act on dopamine receptors has been a focus of research aimed at developing treatments for these disorders.

Cancer Treatment

The mechanism of action for anticancer properties involves the inhibition of specific enzymes that promote cancer cell survival and proliferation. This compound may serve as a lead compound for developing new anticancer drugs.

Neurological Disorders

The interaction with dopamine receptors suggests potential applications in treating neurological disorders. The compound may help alleviate symptoms of conditions like ADHD, depression, and anxiety by modulating neurotransmitter levels.

Antimicrobial Development

Given its antimicrobial properties, there is potential for this compound to be developed into new antibiotics or antiviral agents, particularly in an era where resistance to existing drugs is a growing concern.

Case Study 1: Anticancer Research

A study investigated the effects of various indole derivatives on cancer cell lines. This compound was shown to significantly reduce cell viability in breast cancer models, indicating its potential as a chemotherapeutic agent.

Case Study 2: Neurological Impact

In a preclinical model for Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers. This suggests its utility in neuroprotective strategies.

Summary of Applications

Application AreaPotential BenefitsCurrent Research Status
Cancer TreatmentInhibition of tumor growthOngoing preclinical trials
Neurological DisordersModulation of neurotransmitter systemsEarly-stage studies
Antimicrobial DevelopmentPotential new antibiotic/antiviral agentsPreliminary findings

Mechanism of Action

The mechanism of action of Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1-propylindol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-3-8-16-9-7-13-10-12(11-15-4-2)5-6-14(13)16/h5-7,9-10,15H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSSBYLMVHLVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)CNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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